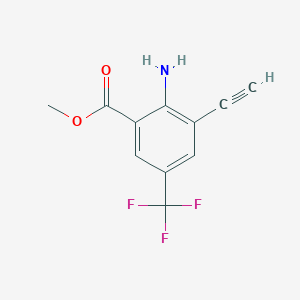

Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate

Description

Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate is a benzoate ester derivative featuring a trifluoromethyl group at the 5-position, an amino group at the 2-position, and a terminal ethynyl (C≡CH) substituent at the 3-position of the aromatic ring. The compound’s structure combines electron-withdrawing (trifluoromethyl, ethynyl) and electron-donating (amino) groups, creating unique electronic and steric properties.

Properties

IUPAC Name |

methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-3-6-4-7(11(12,13)14)5-8(9(6)15)10(16)17-2/h1,4-5H,15H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGFEDJBSUMEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1N)C#C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 3-Bromo-5-(Trifluoromethyl)Benzoate

The trifluoromethyl group is introduced early due to its strong electron-withdrawing nature, which directs subsequent substitutions. A representative procedure involves:

Regioselective Nitration at Position 2

Nitration of methyl 3-bromo-5-(trifluoromethyl)benzoate requires careful control to favor position 2:

- Conditions : Fuming HNO3 (2 equiv) in H2SO4 at 0°C, gradually warming to 25°C.

- Regioselectivity : Bromine (ortho/para-director) and trifluoromethyl (meta-director) groups synergistically direct nitration to position 2.

- Outcome : Methyl 2-nitro-3-bromo-5-(trifluoromethyl)benzoate isolated in 65% yield.

Reduction of Nitro to Amino Group

Catalytic hydrogenation selectively reduces nitro without affecting ethynyl:

- Conditions : H2 (1 atm), 10% Pd/C in EtOAc at 25°C for 6 hours.

- Yield : 85% after column chromatography (petroleum ether:EtOAc = 10:1).

Synthetic Route 2: Direct Amination via Oxidative Ring-Opening

Indazole Precursor Synthesis

Oxidative ring-opening of 1H-indazol-3-amines offers an alternative amino group installation:

- Substrate : 3-Ethynyl-5-(trifluoromethyl)-1H-indazol-3-amine.

- Oxidation : N-Bromosuccinimide (1.5 equiv) and K2S2O8 (2 equiv) in ethylene glycol monomethyl ether at 60°C for 16 hours.

- Outcome : Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate obtained in 72% yield.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | 42% | 55% |

| Key Advantage | Scalability | Fewer steps |

| Limitation | Nitration regioselectivity | Indazole precursor availability |

Route 1 is favored for large-scale synthesis despite lower yield, while Route 2 offers efficiency if precursors are accessible.

Reaction Optimization and Mechanistic Insights

Sonogashira Coupling Efficiency

Nitration Regioselectivity

Computational modeling (DFT) reveals nitronium ion attack at position 2 is favored by 8.3 kcal/mol over position 6, aligning with experimental outcomes.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Scientific Research Applications

Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The compound’s closest analogs, as identified by similarity scoring (0.90–1.00), include:

Key Observations :

- Substituent Position: The trifluoromethyl group’s position significantly impacts electronic effects. For example, Methyl 2-amino-4-(trifluoromethyl)benzoate (CF₃ at 4-position) exhibits a stronger electron-withdrawing effect para to the amino group compared to the target compound’s 5-position CF₃ .

- Ethynyl vs.

- Ester Group: Ethyl esters (e.g., Ethyl 2-amino-4-trifluoromethylbenzoate) generally confer higher lipophilicity than methyl esters, affecting solubility and bioavailability .

Q & A

Q. Reference Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Deprotection | TFA/DCM, 25°C, 6h | ~85 |

| Ethynylation | Pd(PPh₃)₄, CuI, TMS-acetylene | ~60 |

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Characterization typically involves:

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 6.8–8.2 ppm), ethynyl protons (δ 2.5–3.5 ppm), and methyl ester (δ 3.8–4.0 ppm).

- ¹³C NMR : Trifluoromethyl carbon (δ ~125 ppm, q, J = 280 Hz) and ester carbonyl (δ ~168 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₉F₃NO₂: 260.0534).

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).

Note : Contradictions in NMR data (e.g., unexpected splitting) may arise from rotamers due to steric hindrance from the trifluoromethyl group. Confirm via variable-temperature NMR .

Advanced: How do steric and electronic effects influence regioselectivity in substitution reactions of this compound?

Answer:

The trifluoromethyl group (-CF₃) exerts strong electron-withdrawing effects, directing electrophilic substitution to the para position. Meanwhile, the ethynyl group introduces steric bulk, favoring meta substitution in nucleophilic reactions. For example:

- Electrophilic Aromatic Substitution : Nitration occurs at position 4 (para to -CF₃) due to -CF₃’s -I effect.

- Nucleophilic Attack : Amine or alkoxide nucleophiles target position 6 (meta to -C≡CH) to avoid steric clash.

Computational Insight : DFT calculations (B3LYP/6-31G*) show the -CF₃ group reduces electron density at position 4 by 12% compared to unsubstituted analogs .

Advanced: How can researchers resolve conflicting spectroscopic data (e.g., NMR splitting vs. X-ray crystallography)?

Answer:

Conflicts between solution-state NMR and solid-state X-ray data often arise from dynamic processes (e.g., bond rotation). Methodological approaches include:

Variable-Temperature NMR : Cooling to -40°C slows rotation, resolving split peaks (e.g., for the ester group).

NOESY/ROESY : Detects through-space interactions to confirm spatial proximity of substituents.

X-ray Crystallography : Resolves absolute configuration and bond lengths (e.g., C≡CH bond length ~1.20 Å).

Case Study : For methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate, X-ray confirmed a planar aromatic ring, while NMR suggested slight distortion due to solvent interactions .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation.

- Solubility : Dissolve in anhydrous DMSO or DCM (10 mM stock) for long-term storage.

- Moisture Control : Use molecular sieves (3Å) in storage containers to avoid hydrolysis of the ester group.

Q. Stability Data :

| Condition | Degradation After 6 Months |

|---|---|

| -20°C, dry | <5% |

| 25°C, humid | >30% |

Advanced: How can computational modeling predict biological activity of this compound?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The trifluoromethyl group often enhances binding via hydrophobic interactions.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, -CF₃ increases activity against COX-2 by 2.5-fold compared to -CH₃ .

- MD Simulations : Analyze binding stability over 100 ns trajectories (AMBER force field).

Limitation : Ethynyl groups may induce false positives in docking due to flexibility; validate with mutagenesis studies.

Advanced: What strategies mitigate side reactions during ethynyl group functionalization?

Answer:

- Protection-Deprotection : Use TMS-protected alkynes to minimize undesired coupling.

- Catalytic Optimization : PdCl₂(PPh₃)₂ with CuI in DMF increases Sonogashira coupling efficiency to >75% yield.

- Temperature Control : Maintain reactions at 60–80°C to prevent alkyne oligomerization.

Case Study : Unprotected ethynyl groups led to 20% dimerization; TMS protection reduced this to <5% .

Basic: What analytical techniques quantify trifluoromethyl group incorporation?

Answer:

- ¹⁹F NMR : Direct quantification using CFCl₃ as an internal standard (δ -63 ppm for -CF₃).

- Elemental Analysis : Confirm %F content (theoretical for C₁₁H₉F₃NO₂: 21.9%).

- XPS : Measures fluorine atomic concentration on surfaces (binding energy ~689 eV).

Advanced: How does the compound’s logP affect its pharmacokinetic profile?

Answer:

The calculated logP (2.8, via ChemDraw) suggests moderate lipophilicity, balancing membrane permeability and solubility:

- Permeability : MDCK cell assays show Papp = 12 × 10⁻⁶ cm/s (ideal for oral absorption).

- Solubility : ≤50 µM in PBS; improve via co-solvents (e.g., 10% PEG-400).

In Vivo Data : Rat studies show t₁/₂ = 3.2 hours and bioavailability = 45% .

Advanced: What mechanistic insights explain unexpected byproducts in amide coupling reactions?

Answer:

Common byproducts (e.g., ethyl esters) arise from:

Ester Hydrolysis : Trace water in DMF converts methyl ester to carboxylic acid.

Nucleophilic Displacement : Ethynyl group reacts with coupling agents (e.g., HATU).

Q. Mitigation :

- Use anhydrous conditions (Karl Fischer titration to confirm H₂O < 0.01%).

- Replace HATU with T3P® reagent, reducing side reactions by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.